molecular formula C10H9N5O3 B2644776 3-oxo-3-[3-(2H-tetrazol-5-yl)anilino]propanoic acid CAS No. 1285218-25-8

3-oxo-3-[3-(2H-tetrazol-5-yl)anilino]propanoic acid

Cat. No. B2644776
CAS RN: 1285218-25-8
M. Wt: 247.214
InChI Key: BZDPRMSVODPTGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-oxo-3-[3-(2H-tetrazol-5-yl)anilino]propanoic acid” is a complex organic molecule. It contains a tetrazole ring, which is a heterocyclic compound consisting of a 5-membered aromatic ring with four nitrogen atoms and one carbon atom . The tetrazole ring is attached to an aniline group (a phenyl group attached to an amino group), and a propanoic acid group with a ketone functional group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The tetrazole ring is planar and aromatic, which means it is stable and can participate in pi stacking interactions . The aniline group can engage in hydrogen bonding due to the presence of the amino group .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the tetrazole, aniline, and propanoic acid groups. Tetrazoles can act as acid or base, making them amphoteric . They can also participate in a variety of chemical reactions, including nucleophilic substitution and reduction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the tetrazole and propanoic acid groups would likely make the compound polar and capable of forming hydrogen bonds . This could influence its solubility, boiling point, and melting point.

Scientific Research Applications

Role in Medicinal and Pharmaceutical Applications

Tetrazole and its derivatives, including “3-oxo-3-[3-(2H-tetrazol-5-yl)anilino]propanoic acid”, play a very important role in medicinal and pharmaceutical applications . They are often used in the synthesis of various drugs due to their bioactivity .

Eco-friendly Synthesis

The synthesis of tetrazole derivatives, such as “3-oxo-3-[3-(2H-tetrazol-5-yl)anilino]propanoic acid”, can be approached in eco-friendly ways . This includes the use of water as a solvent, moderate conditions, non-toxic methods, easy extractions, easy setup, and low cost, with good to excellent yields .

Use in Molecular Docking

Tetrazole and its derivatives are often used in molecular docking, a method widely used in structural molecular biology and computer-assisted drug design . The goal of ligand-protein docking is to predict the position and orientation of a ligand (a small molecule) when it is bound to a protein receptor or enzyme .

Role in Oligonucleotide Synthesis

1H-Tetrazole and 5-(benzylsulfanyl)-1H-tetrazole (BTT) are widely employed in oligonucleotide synthesis as acidic activators of the coupling process . Given the structural similarity, “3-oxo-3-[3-(2H-tetrazol-5-yl)anilino]propanoic acid” could potentially have similar applications.

Potential Use in the Synthesis of Other Compounds

“3-oxo-3-[3-(2H-tetrazol-5-yl)anilino]propanoic acid” could potentially be used in the synthesis of other complex compounds . For example, tetrazole derivatives are used in the synthesis of various boronic acids, which are important compounds in organic chemistry and materials science .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Tetrazoles are often used in medicinal chemistry due to their bioisosteric similarity to carboxylic acids . They can interact with biological targets through hydrogen bonding and pi stacking .

Future Directions

The future research directions for this compound could be vast, given the wide range of applications of tetrazoles in medicinal chemistry . It could be explored for potential uses in drug discovery, particularly as a bioisostere for carboxylic acids .

properties

IUPAC Name

3-oxo-3-[3-(2H-tetrazol-5-yl)anilino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N5O3/c16-8(5-9(17)18)11-7-3-1-2-6(4-7)10-12-14-15-13-10/h1-4H,5H2,(H,11,16)(H,17,18)(H,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZDPRMSVODPTGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CC(=O)O)C2=NNN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-oxo-3-[3-(2H-tetrazol-5-yl)anilino]propanoic acid

CAS RN

1285218-25-8
Record name 2-{[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]carbamoyl}acetic acid
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